Stigmastane

Immunosuppression Steroid Pharmacology Drug Safety

Researchers requiring a defined C29 sterane core for structure-activity studies often face limited access to high-purity stigmastane. This product resolves that bottleneck by providing the exact 24R-ethylcholestane skeleton essential for immunomodulatory and antiviral programs. - Enables synthesis of derivatives with potent immunosuppressive activity (IC50 = 206 nM, SI = 47 vs. cyclosporin A SI = 9). - Scaffold validated for anti-HSV-2 activity (IC50 = 0.25-0.56 μM) and PTP1B inhibition (IC50 = 3.47 μM). - Supplied as a white crystalline solid; shipped at ambient temperature for global delivery.

Molecular Formula C29H52
Molecular Weight 400.7 g/mol
CAS No. 601-58-1
Cat. No. B1239390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmastane
CAS601-58-1
Molecular FormulaC29H52
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C
InChIInChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23?,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyGKBHKNPLNHLYHT-LWQAOISPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmastane: A Core Steroidal Scaffold


Stigmastane (CAS 601-58-1), also known as 24R-ethylcholestane, is a tetracyclic triterpene and a fundamental C29 sterane skeleton [1]. As the core structural motif for numerous phytosterols, including β-sitosterol and stigmasterol, it serves as a key eukaryotic biomarker in organic geochemistry [1][2] and a versatile precursor for synthesizing biologically active derivatives in medicinal chemistry [3].

Biomarker Studies
C29 sterane core for eukaryotic biomarker analysis in organic geochemistry
Synthetic Precursor
Core scaffold for synthesizing phytosterol derivatives and bioactive analogs
Pharmacophore Exploration
C-24 ethyl stereochemistry supports structure-activity relationship studies

Stigmastane vs. Generic Steroids


Although stigmastane shares a core cyclopentanoperhydrophenanthrene ring system with other steranes like cholestane and ergostane, substituting it with these analogs in research or industrial applications is not equivalent. The specific C-24 ethyl group stereochemistry in stigmastane (24R-ethylcholestane) imparts distinct biological activity profiles compared to the C-24 methyl group in cholestane or the C-24 methyl and C-22 double bond in ergostane [1]. For example, while both stigmastane and androstane derivatives can inhibit TNF-α production, specific synthetic stigmastanes demonstrate superior potency compared to DHEA (an androstane derivative), highlighting the functional advantage of the stigmastane skeleton for immunomodulation [2]. The quantitative differences detailed in the following evidence guide underscore why stigmastane, rather than a generic sterol, is the critical starting point for projects requiring its unique biological and physicochemical signatures.

C-24 ethyl stereochemistry differs from cholestane (methyl) or ergostane (methyl/Δ22), altering bioactivity profiles and assay outcomes.
Reported immunomodulatory and antiviral responses may not transfer to androstane or generic sterol scaffolds; target engagement requires scaffold-specific validation.
Class-level biomarker behavior cannot be assumed; physicochemical signatures (retention time, fragmentation) vary across C-24 substitution patterns.

Stigmastane Differentiation Evidence


Immunosuppression: Safety Advantage over Ergostane

In a direct head-to-head comparison of compounds isolated from the same source, a stigmastane-type steroid (compound 7) and an ergostane-type steroid (compound 3) were evaluated for their immunosuppressive activity. The stigmastane derivative exhibited an IC50 of 206 nM against B lymphocyte proliferation, which was comparable to the ergostane derivative's IC50 of 217 nM. Crucially, the stigmastane compound demonstrated a superior Selectivity Index (SI = 47) compared to the ergostane compound (SI = 39) and the clinical positive control cyclosporin A (SI = 9) [1].

Immunosuppressive Selectivity
Head-to-head
Stigmastane deriv.: IC₅₀ 206 nM, SI 47
Ergostane deriv.: IC₅₀ 217 nM, SI 39
Cyclosporin A: IC₅₀ 144 nM, SI 9
Reported higher selectivity index in B lymphocyte proliferation assay; supports pathway-specific immunosuppression research.
In vitro ConA-induced model; SI difference may be context-dependent.
Immunosuppression Steroid Pharmacology Drug Safety

HSV-2 Antiviral Potency

Highly oxygenated stigmastane-type steroids isolated from Vernoniastrum migeodii demonstrated potent anti-herpes simplex virus type 2 (HSV-2) activity. Vernomigeodiins A and B, and vernonioside B1, exhibited IC50 values for reducing viral DNA levels between 0.25 and 0.56 μM, and they showed no cytotoxicity in Vero cells at concentrations up to 10 μM [1]. This class-level potency distinguishes stigmastanes from many other natural steroid classes lacking such specific antiviral activity against HSV-2.

Anti-HSV-2 Activity
Class-level
IC₅₀: 0.25–0.56 μM
Selectivity window >18-fold (CC₅₀ >10 μM)
Supports antiviral screening context; class-level potency reported for oxygenated stigmastanes.
Vero cell model; verify specificity across viral strains.
Antiviral Discovery Herpes Simplex Virus Natural Products

PTP1B Inhibition Matching Oleanolic Acid

In a study on stigmastane-type steroids from brown algae, dictyopterisin I, a Δ28-24-hydroxy stigmastane, demonstrated promising PTP1B inhibitory activity with an IC50 of 3.47 μM. This is comparable to the IC50 of 2.78 μM for the positive control, oleanolic acid, a known triterpenoid PTP1B inhibitor [1]. This indicates that functionalized stigmastanes can achieve the potency of established PTP1B inhibitors from other structural classes.

PTP1B Inhibition
Cross-study comparable
Dictyopterisin I: IC₅₀ 3.47 μM
Oleanolic acid: IC₅₀ 2.78 μM
Reported comparable to positive control in enzymatic assay; supports metabolic enzyme probe development.
Isolated from brown alga; synthetic accessibility may vary.
Diabetes Obesity PTP1B Inhibition Marine Natural Products

TNF-α Inhibition vs. DHEA

A study comparing the immunomodulatory properties of synthetic stigmastanes and androstanes found that a specific stigmastane derivative, (22S,23S)-3β,5,22,23-tetrahydroxy-5α-stigmastan-6-one (compound 3), was a more potent inhibitor of TNF-α production in macrophages than dehydroepiandrosterone (DHEA), an endogenous androstane steroid [1]. The study established a preliminary qualitative structure-activity relationship (SAR) showing the benefit of the stigmastane core for this activity.

TNF-α Inhibition vs DHEA
Data to verify
Qualitative assessment: stigmastane derivative more potent than DHEA (no quantitative IC₅₀ provided).
Reported higher potency in macrophage assay; quantitative comparative data needed for scaffold prioritization.
LPS-activated murine macrophages; review full SAR study.
Immunomodulation Inflammation Drug Discovery

Non-Virucidal Adenovirus Mechanism

A synthetic stigmastane derivative, (22S,23S)-22,23-dihydroxystigmast-4-en-3-one (Compound 1), was found to inhibit human adenovirus (ADV) replication without exhibiting any virucidal activity and without affecting viral entry into host cells [1]. Instead, it acted by inhibiting viral replication and reducing the secretion of pro-inflammatory cytokines (IL-6 and IL-8) from infected cells. This dual antiviral/anti-inflammatory mechanism of action is distinct from many direct-acting antivirals and positions this stigmastane as a potential therapy or adjuvant for mitigating virus-induced immunopathology.

Non-Virucidal Mechanism
Supporting evidence
Inhibits adenovirus replication; reduces IL-6 and IL-8 secretion without virucidal activity.
Supports host-virus interaction studies; dual antiviral/anti-inflammatory probe mechanism.
A549/U937 cell models; confirm in other adenovirus serotypes.
Antiviral Mechanism Adenovirus Immunomodulation

Stigmastane High-Value Applications


Safer Immunosuppressant Development

Procure stigmastane as a starting material for medicinal chemistry programs targeting autoimmune diseases. Evidence shows that stigmastane derivatives can achieve potent immunosuppressive activity (IC50 = 206 nM) while demonstrating a superior selectivity index (SI = 47) compared to both ergostane analogs (SI = 39) and the clinical drug cyclosporin A (SI = 9) [1]. This suggests a higher potential for developing drugs with reduced off-target toxicity.

Viral Replication & Inflammation Probe

Use stigmastane derivative (22S,23S)-22,23-dihydroxystigmast-4-en-3-one as a unique tool compound to dissect the interplay between adenoviral replication and the host inflammatory response. Its non-virucidal mechanism, characterized by the inhibition of viral replication and suppression of pro-inflammatory cytokines IL-6 and IL-8, provides a distinct mode of action for investigating virus-host interactions and immunopathology [2].

Antiviral Agent Discovery

Initiate a screening campaign with a stigmastane-focused library. The core skeleton has yielded natural and synthetic derivatives with potent, sub-micromolar antiviral activity against HSV-2 (IC50 = 0.25 - 0.56 μM) with a favorable selectivity window [3]. This establishes stigmastane as a promising scaffold for developing new therapies against herpesviruses and other clinically relevant viruses.

PTP1B Inhibitors for Metabolic Disease

Utilize the stigmastane skeleton to generate novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity. Functionalized stigmastane derivatives, such as dictyopterisin I, have demonstrated PTP1B inhibitory activity (IC50 = 3.47 μM) comparable to the established inhibitor oleanolic acid (IC50 = 2.78 μM), confirming the scaffold's suitability for this target class [4].

Application
Selection Property
Validation Focus
Immunosuppression pathway studies
Selectivity index context
B lymphocyte proliferation assay and SI review
Viral replication and inflammation mechanism studies
Non-virucidal mechanism review
Adenovirus replication and cytokine modulation endpoints
Antiviral screening studies
Antiviral assay context
HSV-2 and related viral model IC₅₀ endpoint review
Metabolic enzyme inhibition studies
PTP1B enzymatic assay context
Comparison with oleanolic acid benchmark in enzymatic assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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